molecular formula C23H18FN3O4S B2498067 Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-09-2

Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2498067
CAS RN: 851949-09-2
M. Wt: 451.47
InChI Key: IUYDXILNOMDPPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of imidazo[1,2-b]pyridazines, closely related to the target compound, utilizes derivatives and reacts with central and peripheral-type benzodiazepine receptors, demonstrating the compound's complex synthetic route and interaction with biological receptors (Barlin et al., 1996).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of these compounds. The structure analyses reveal the spatial arrangement of atoms within the molecule and the presence of intramolecular interactions, such as hydrogen bonding, which contribute to the stability of the compound. The molecular structure of similar compounds was determined, highlighting the intricate molecular geometry and the impact of fluorination on the molecular conformation (Achutha et al., 2017).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions often introduce new functional groups or modify the compound's molecular scaffold, affecting its reactivity and potential applications. The reactivity towards active methylene reagents, leading to pyran, pyridine, and pyridazine derivatives, exemplifies the versatility of these compounds in chemical synthesis (Mohareb et al., 2004).

Scientific Research Applications

Anticancer Activity

Research has shown that compounds structurally related to Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit promising anticancer properties. For instance, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been reported. These compounds have been evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with several showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020).

Fluorescent Molecule for Biological Imaging

Some derivatives of structurally similar compounds have been identified as novel fluorescent molecules. These molecules could be exploited as attractive fluorophores for biological imaging due to their enhanced fluorescence intensity compared to their analogs. This characteristic makes them potentially useful for various biomedical applications, including as markers for biological studies (Wu et al., 2006).

Herbicidal Activities

Another area of application for compounds related to Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is in the development of herbicides. Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has shown that some of these compounds can exhibit equal or higher herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of thieno[2,3-d]pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems have been reported. These compounds, bearing structural similarities to the compound of interest, were confirmed to have antimicrobial properties against various microorganisms, indicating their potential use in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(4-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-4-13(2)5-7-14)18(17)22(29)27(26-19)16-10-8-15(24)9-11-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDXILNOMDPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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